2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide features a multifunctional structure with an indole core modified at the 1-position by a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position by a thioether-linked acetamide. The acetamide is further substituted with a 3-chloro-4-methylphenyl group, contributing to its steric and electronic complexity. Key structural motifs include:
- Azepane ring: A seven-membered cyclic amine that may enhance conformational flexibility compared to smaller rings like piperidine.
- 3-Chloro-4-methylphenyl substituent: Combines halogen and alkyl groups, balancing lipophilicity and steric bulk.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-18-10-11-19(14-21(18)26)27-24(30)17-32-23-15-29(22-9-5-4-8-20(22)23)16-25(31)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXNSBCURUQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Properties
- Molecular Formula : C25H28ClN3O2S
- Molecular Weight : 470.03 g/mol
- CAS Number : 878060-21-0
The compound features an indole core, azepane ring, and a thioether linkage, which are critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Starting from indole derivatives, the synthesis involves functionalization to introduce the azepane and thioether groups.
- Thioether Formation : The thioether linkage is established through a nucleophilic substitution reaction.
- Acetamide Formation : The final step involves the introduction of the acetamide moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with structural similarities have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism of action often involves:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells, effectively halting their proliferation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with receptors that mediate cell signaling pathways, influencing cellular responses to external stimuli .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
| Study | Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| 10b | A549 | 12.0 | Apoptosis induction | |
| 10c | K562 | 10.0 | Cell cycle arrest |
These studies suggest that modifications in the structure can significantly enhance or diminish biological activity.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Molecular Formula : C24H26ClN3O2S (456.0 g/mol).
- Key Differences : The acetamide group is substituted with a 4-chlorophenyl moiety instead of 3-chloro-4-methylphenyl.
- Impact: The absence of a methyl group and para-chloro substitution reduces steric hindrance and alters electronic effects. This compound’s synthesis (85% yield via reflux with sodium acetate in ethanol) suggests efficient routes for similar analogs .
N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ()
- Molecular Formula : C26H21ClN4O3S (505.0 g/mol).
- Key Differences: Incorporates a thiazolidinone-thiophene system instead of azepane, introducing additional hydrogen-bonding and electron-withdrawing groups.
Analogs with Sulfonyl vs. Thioether Linkages
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide ()
- Molecular Formula : C25H29N3O4S (467.6 g/mol).
- Key Differences : Replaces the thioether (-S-) with a sulfonyl (-SO2-) group.
- Impact: The sulfonyl group increases polarity and hydrogen-bond acceptor capacity (XlogP = 3.1 vs.
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide ()
- Molecular Formula : C25H26F3N3O4S (521.6 g/mol).
- Key Differences : Uses a 4-methylpiperidine ring (six-membered) instead of azepane and a trifluoromethylphenyl group.
- Impact : The smaller piperidine ring may restrict conformational flexibility, while the CF3 group enhances lipophilicity (XlogP = 4.5) and metabolic stability .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Indole Functionalization : Introduce the azepane-oxoethyl group at the 1-position of indole via alkylation, using 2-chloro-N-azepan-1-ylacetamide as a key intermediate .
Thioether Formation : React the 3-thiol-indole intermediate with a chloroacetamide derivative (e.g., N-(3-chloro-4-methylphenyl)chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure product .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., indole C-3 thioether, azepane carbonyl). Look for characteristic shifts: indole NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and azepane methylenes (1.4-2.8 ppm) .
- 2D Experiments : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- X-ray Crystallography : Resolve conformational heterogeneity (e.g., rotational flexibility in the acetamide moiety). highlights three distinct conformers in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds .
- FTIR : Confirm carbonyl stretches (1650-1750 cm⁻¹ for amide/azepane C=O) and thioether C–S (600-700 cm⁻¹) .
Q. What preliminary biological activities are hypothesized for this compound?
Methodological Answer: Similar acetamide derivatives exhibit:
- Anticancer Activity : Tubulin inhibition (e.g., D-24851 in , IC₅₀ ~50 nM) .
- Antimicrobial Potential : Indole-thioacetamide analogs show activity against Gram-positive bacteria (MIC 2-8 µg/mL) .
- Methodology : Initial screening should include:
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and yield?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, temperature, catalyst loading). highlights flow chemistry for improved reproducibility and heat transfer in diazomethane synthesis, adaptable for thioether formation .
- Continuous Flow Systems : Reduce side reactions (e.g., indole oxidation) by controlling residence time and mixing efficiency .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thioether formation kinetics .
Data Contradiction Example :
Lower yields in scaled-up reactions (e.g., 50% vs. 65% in small batches) may arise from inefficient mixing. Resolve via reactor design (e.g., microfluidic chips) .
Q. How to resolve conformational discrepancies in crystallographic data?
Methodological Answer:
- Multi-Conformer Analysis : Use software like SHELXL to model disorder in flexible groups (e.g., azepane ring, acetamide side chain) .
- Hydrogen Bonding Networks : Analyze packing motifs (e.g., R₂²(10) dimers in ) to identify stabilizing interactions .
- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) conformers to assess environmental effects .
Q. What computational strategies predict electronic properties and reactivity?
Methodological Answer:
- DFT Studies :
- HOMO-LUMO Analysis : Identify electron-rich regions (indole-thioether) for electrophilic attack. reports HOMO-LUMO gaps ~4.5 eV for similar compounds .
- MESP Mapping : Predict nucleophilic/electrophilic sites (e.g., negative potential at carbonyl oxygens) .
- Molecular Docking : Screen against tubulin (PDB: 1SA0) to hypothesize binding modes .
Q. How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., ATP-based viability vs. MTT) .
- Metabolite Interference Testing : Use LC-MS to rule out false positives from compound degradation .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., vary azepane ring size) to isolate critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
